
2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar and aromatic, contributing to the stability of the molecule. The chlorobenzyl and thioacetic acid groups would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich purine ring and the various substituents. The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions. The thioacetic acid group could participate in reactions typical of carboxylic acids and thioethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thioacetic acid group could enhance its solubility in polar solvents. The aromatic purine ring could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics , the large-scale study of proteins, especially their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics within the cellular context . Its reactivity with certain protein residues can help in identifying and characterizing protein modifications, which is crucial for understanding complex biological processes.
Medicinal Chemistry
The compound’s structure, featuring a benzylthio group, is relevant in the synthesis of benzothiazole derivatives . These derivatives are explored for their potential as anti-tubercular agents, with some showing promising activity against M. tuberculosis . This application is significant in the ongoing search for new treatments for tuberculosis.
Organic Synthesis
Organic chemists utilize this compound in synthetic pathways to create complex molecules. It can undergo various reactions, such as nucleophilic substitution or addition, to form new bonds and molecular structures, which are essential steps in the synthesis of larger organic compounds .
Biochemical Research
As a biochemical, it is used in research applications to study cellular mechanisms and metabolic pathways . Its interactions with other biochemicals can shed light on the molecular basis of diseases and inform the development of targeted therapies.
Enzyme Inhibition Studies
This compound may serve as a starting point for designing enzyme inhibitors . By modifying its structure, researchers can develop molecules that can selectively bind to and inhibit the activity of specific enzymes. This is particularly useful in the study of disease mechanisms where enzymes play a key role .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4S/c1-19-12-11(13(23)18-14(19)24)20(15(17-12)25-7-10(21)22)6-8-4-2-3-5-9(8)16/h2-5H,6-7H2,1H3,(H,21,22)(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEFGYLEWIDGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

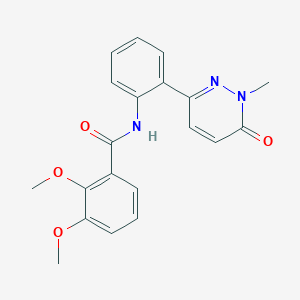

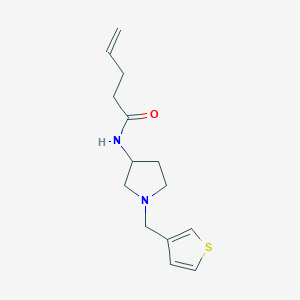
![Methyl 2-{2-[(piperidin-1-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2903207.png)
![methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903208.png)
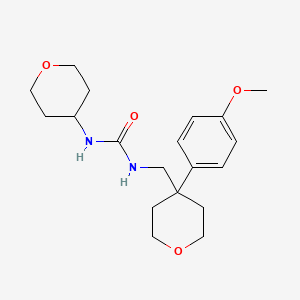

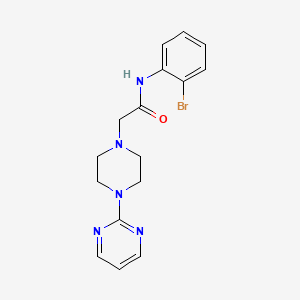
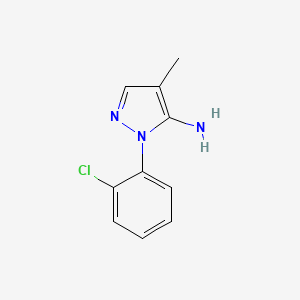
![3-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2903217.png)
![2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2903218.png)
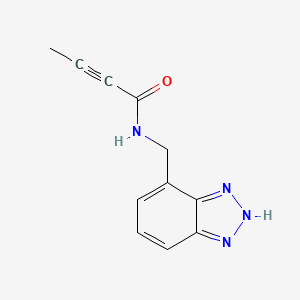
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
